molecular formula C10H6ClFN2O B15272120 2-Chloro-5-(3-fluorophenoxy)pyrimidine

2-Chloro-5-(3-fluorophenoxy)pyrimidine

Cat. No.: B15272120
M. Wt: 224.62 g/mol
InChI Key: OLQBDUBOUGUGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3-fluorophenoxy)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms. This compound is part of the pyrimidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-fluorophenoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-fluorophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-fluorophenoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., K₂CO₃) are commonly used.

    Coupling Reactions: Catalysts like palladium (Pd) and bases such as sodium carbonate (Na₂CO₃) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

2-Chloro-5-(3-fluorophenoxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluorophenoxy)pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, pyrimidine derivatives are known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-fluorophenoxy)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This makes it a versatile intermediate for various synthetic applications, distinguishing it from other pyrimidine derivatives.

Properties

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

2-chloro-5-(3-fluorophenoxy)pyrimidine

InChI

InChI=1S/C10H6ClFN2O/c11-10-13-5-9(6-14-10)15-8-3-1-2-7(12)4-8/h1-6H

InChI Key

OLQBDUBOUGUGJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CN=C(N=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.